molecular formula C19H20ClN3O3 B2841891 2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2320582-65-6

2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2841891
CAS No.: 2320582-65-6
M. Wt: 373.84
InChI Key: BFOBAZHMXQWRQB-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyridazinone core, a cyclopropyl group, and an azetidinyl moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. The presence of the azetidinone ring and the cyclopropyl group imparts specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-6-4-14(20)8-15(17)19(25)22-9-12(10-22)11-23-18(24)7-5-16(21-23)13-2-3-13/h4-8,12-13H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOBAZHMXQWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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